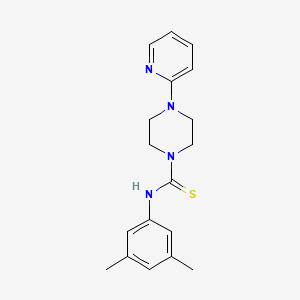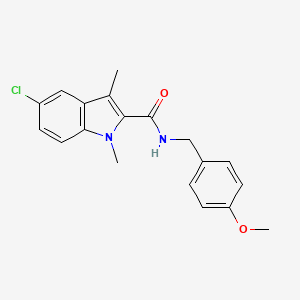![molecular formula C20H22ClN3O2S B10862504 1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B10862504.png)
1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a thiourea group, a morpholine ring, and a chlorinated phenyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-(phenylcarbonyl)aniline with ethyl isothiocyanate to form an intermediate compound.
Addition of Morpholine: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to yield the final product.
The reaction conditions often include solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Processes: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea undergoes several types of chemical reactions:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, or thiols.
Major Products
Sulfonyl Derivatives: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(piperidin-4-yl)ethyl]thiourea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(pyrrolidin-4-yl)ethyl]thiourea: Contains a pyrrolidine ring.
Uniqueness
1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22ClN3O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-(2-benzoyl-4-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C20H22ClN3O2S/c21-16-6-7-18(17(14-16)19(25)15-4-2-1-3-5-15)23-20(27)22-8-9-24-10-12-26-13-11-24/h1-7,14H,8-13H2,(H2,22,23,27) |
InChI Key |
UMHIRLGSZIBZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10862429.png)
![2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10862446.png)
![5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10862447.png)
![3-{2-[(4-Chlorophenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}-1-propanol](/img/structure/B10862450.png)

![2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol](/img/structure/B10862462.png)
![2-{[4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10862488.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862494.png)

![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862500.png)
![ethyl 1-[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-3-carboxylate](/img/structure/B10862508.png)
![N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862510.png)
![3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862518.png)
![10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862519.png)
